molecular formula C18H14N6O2 B2874957 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide CAS No. 892476-61-8

2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide

Cat. No.: B2874957
CAS No.: 892476-61-8
M. Wt: 346.35
InChI Key: LXXGIRJHONWVKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide is a triazolo-pyrimidine derivative characterized by a fused bicyclic core structure. Its molecular formula is C₁₉H₁₆N₆O₂, with an average molecular mass of 360.37 g/mol. The compound features a 3-phenyl substituent on the triazolo-pyrimidine core and an N-phenylacetamide side chain.

Properties

IUPAC Name

2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N6O2/c25-15(20-13-7-3-1-4-8-13)11-23-12-19-17-16(18(23)26)21-22-24(17)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXGIRJHONWVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis: Triazolopyrimidine Scaffold Formation

The triazolo[4,5-d]pyrimidine nucleus is typically synthesized via cyclocondensation reactions. A widely adopted approach involves the fusion of aminotriazole derivatives with β-keto esters or nitriles under acidic or basic conditions.

Cyclocondensation of 3-Amino-1,2,4-Triazole with β-Keto Esters

Reaction of 3-amino-1,2,4-triazole (1) with ethyl benzoylacetate (2) in glacial acetic acid at reflux (120°C, 8–12 h) yields 3-phenyl-6,7-dihydrotriazolo[4,5-d]pyrimidin-7-one (3) with 70–75% yield. The phenyl group at position 3 is introduced via the β-keto ester’s aryl moiety.

Mechanistic Insight :

  • Step 1 : Nucleophilic attack by the triazole’s amino group on the β-keto ester’s carbonyl carbon.
  • Step 2 : Cyclodehydration to form the pyrimidine ring, facilitated by acetic acid’s catalytic protonation.

Alternative Route Using Nitrile Precursors

Substituting β-keto esters with α-cyanoketones (e.g., benzoylacetonitrile) in dimethylformamide (DMF) at 100°C for 6 h achieves comparable yields (68–72%) while reducing reaction time. This method minimizes ester hydrolysis side reactions.

Functionalization at Position 6: Acetamide Side Chain Installation

The 6-position of the triazolopyrimidine core undergoes nucleophilic substitution or coupling reactions to introduce the acetamide group.

Chloroacetylation Followed by Amidation

Chloroacetylation

Treatment of intermediate (3) with chloroacetyl chloride (4) in anhydrous DMF at 0–5°C (2 h) produces 6-chloroacetyl-3-phenyltriazolo[4,5-d]pyrimidin-7-one (5) in 85% yield. Triethylamine is used to scavenge HCl.

Coupling with Aniline

Compound (5) reacts with aniline (6) in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents (0°C → 25°C, 12 h). This affords the target acetamide (7) with 65–70% yield.

Table 1: Optimization of Coupling Conditions

Coupling Agent Solvent Temp (°C) Time (h) Yield (%)
EDCI/HOBt DCM 0 → 25 12 65–70
DCC/DMAP THF 25 24 50–55
HATU Acetonitrile 40 6 72–75

Data synthesized from

One-Pot Alkylation-Amidation Strategy

A streamlined protocol involves treating (3) with bromoacetyl bromide (8) and aniline (6) in acetone containing potassium carbonate (K₂CO₃) at 60°C for 6 h. This one-pot method achieves 60–65% yield, eliminating the need for intermediate isolation.

Advanced Methodologies: Ultrasound-Assisted Synthesis

Ultrasound irradiation (35 kHz, 150 W) accelerates the amidation step, reducing reaction time from 12 h to 2 h while improving yield to 78–82%. The mechanism involves cavitation-enhanced mass transfer and activation of the carbonyl group.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 400 MHz) :
    δ 12.74 (s, 1H, NH), 8.21–8.15 (m, 2H, Ar-H), 7.68–7.59 (m, 3H, Ar-H), 7.45–7.36 (m, 5H, Ar-H), 4.43 (s, 2H, CH₂).
  • ¹³C NMR (100 MHz) :
    δ 181.9 (C=O), 166.3 (C=N), 149.4 (triazole C), 134.6–126.1 (Ar-C), 37.2 (CH₂).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with retention time = 6.8 min.

Challenges and Mitigation Strategies

  • Low Coupling Yields : Attributed to steric hindrance from the 3-phenyl group. Mitigated by using HATU, which enhances reactivity through uranium-mediated activation.
  • Byproduct Formation : Hydrolysis of the chloroacetyl intermediate is minimized by maintaining anhydrous conditions and low temperatures during chloroacetylation.

Comparative Evaluation of Synthetic Routes

Table 2: Route Efficiency Analysis

Method Steps Total Yield (%) Time (h) Cost (Relative)
Chloroacetylation + EDCI 2 58–63 14 High
One-Pot Alkylation 1 60–65 6 Moderate
Ultrasound-Assisted 2 75–80 4 High

Data synthesized from

Industrial Scalability Considerations

The one-pot alkylation method is preferred for scale-up due to fewer purification steps and moderate reagent costs. Continuous-flow reactors further enhance throughput, achieving 85% yield at 100 g scale.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : It can undergo oxidation reactions, primarily at the phenyl rings, using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction of the oxo group can be achieved using reagents like sodium borohydride.

  • Substitution: : Electrophilic aromatic substitution can occur on the phenyl rings, introducing various substituents like halogens or nitro groups.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate in acidic medium or chromium trioxide in acetic acid.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in an appropriate solvent such as ethanol or THF.

  • Substitution: : Halogenation can be done using bromine or chlorine in the presence of a Lewis acid catalyst like AlCl3.

Major Products: The products formed depend on the specific reactions performed. Oxidation typically leads to carboxylic acids, reduction yields alcohols, and substitution yields various substituted aromatic compounds.

Scientific Research Applications

2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide is a synthetic organic compound belonging to the triazolopyrimidine class, which is known for diverse biological activities and potential medicinal applications. It is intended for research purposes only.

Structure and Properties

  • Molecular Formula The molecular formula is C18H14N6O2, with a molecular weight of 346.35 g/mol.
  • Structure The compound features a triazolopyrimidine core, a phenyl substituent, and an acetamide group.
  • InChI Representation The structure is represented by its InChI, which indicates connectivity and stereochemistry.
  • Physical Properties While specific physical properties aren't detailed, general properties include stability under standard lab conditions, though this may vary based on functional groups in the molecule.

Synthesis
The synthesis of this compound typically involves multi-step organic reactions, potentially using microwave-assisted synthesis to improve reaction efficiency and yield.

Reactions

The compound can undergo various chemical reactions, including oxidation (using reagents like potassium permanganate) and reduction (using reagents like sodium borohydride).

Mechanism of Action

The mechanism of action is likely related to interactions with biological targets like enzymes and receptors, where the triazolopyrimidine core may modulate enzyme activity through competitive inhibition or by acting as an enzyme substrate. Phenyl groups may enhance binding affinity and specificity.

Applications

The applications of this compound include:

  • Medicinal Chemistry As a building block for synthesizing new compounds with potential therapeutic applications.
  • Pharmaceutical Research For biological evaluations of triazolopyrimidine derivatives as potent USP28 inhibitors .
  • Agrochemicals For creating new substances that protect crops.
  • Material Science As a component in developing advanced materials.

Mechanism of Action

The biological activity of 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide is thought to arise from its ability to interact with specific molecular targets. The triazolopyrimidine core can bind to enzyme active sites or DNA, disrupting essential biological processes. This interaction is facilitated by hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Reported Biological Activity References
Target Compound : 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide C₁₉H₁₆N₆O₂ 360.37 Triazolo-pyrimidine 3-phenyl, N-phenylacetamide Not explicitly reported -
: 2-[3-(3-Fluorophenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide C₁₉H₁₅FN₆O₂ 378.37 Triazolo-pyrimidine 3-(3-fluorophenyl), N-methyl-N-phenylacetamide Undisclosed (structural analog)
: N-(2-fluorophenyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide C₁₉H₁₅FN₆O₂ 378.36 Triazolo-pyrimidine 3-phenyl, N-(2-fluorophenyl)acetamide Undisclosed (structural analog)
: IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea) C₉H₁₄N₆OS 254.31 Thiazolo-pyrimidine 3-propyl, urea side chain Neuroprotective in Parkinson’s model
: Triazolo[4,5-d]pyrimidine derivatives (patented) Varied - Triazolo-pyrimidine Varied (e.g., difluorophenyl, cyclopropylamino, propylthio substituents) Antithrombotic agents

Key Observations:

Core Structure Differences :

  • The target compound and its triazolo-pyrimidine analogs () share a nitrogen-rich bicyclic core, which contrasts with the sulfur-containing thiazolo-pyrimidine core of IDPU (). This difference likely impacts target selectivity; thiazolo-pyrimidines like IDPU exhibit neuroprotective effects , while triazolo-pyrimidines are frequently explored for antithrombotic applications .

Acetamide Modifications: The N-methyl group in ’s compound may reduce steric hindrance during target binding, whereas the ortho-fluorine in ’s analog could introduce steric or electronic effects influencing receptor interactions .

IDPU’s neuroprotective efficacy in Parkinson’s models highlights the importance of the thiazolo-pyrimidine core in central nervous system targeting, a property less commonly associated with triazolo-pyrimidines .

Biological Activity

The compound 2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide , with the CAS number 892476-61-8 , is a member of the triazolopyrimidine class of compounds. Its molecular formula is C18H14N6O2C_{18}H_{14}N_{6}O_{2} and it has a molecular weight of 346.35 g/mol . This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antiparasitic applications.

Biological Activity Overview

Recent studies have highlighted the biological activity of triazolopyrimidine derivatives, including the compound in focus. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial properties. A study evaluating various compounds found that derivatives similar to our target compound showed promising results against both bacterial and fungal pathogens.

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
4dBacterial10.7–21.4 μmol/mL
4pFungalNot specified

These findings suggest that modifications to the triazole ring can enhance antimicrobial efficacy, making it a valuable scaffold for drug development .

Antiparasitic Activity

Another area of interest is the antiparasitic activity of triazolopyrimidine derivatives. A study demonstrated that certain complexes derived from these compounds exhibited effective inhibition against Leishmania species, with selectivity indices indicating lower toxicity to host cells compared to standard treatments.

CompoundIC50 (μM)Toxicity to Host Cells (μM)Selectivity Index
HftpO>601000>16

This data indicates that while the compound shows promise as an antiparasitic agent, further optimization is required to improve its therapeutic index .

The mechanism by which triazolopyrimidine derivatives exert their biological effects often involves interaction with specific cellular targets. For instance, studies suggest that these compounds may inhibit enzymes involved in critical cellular pathways, such as phosphoinositide 3-kinases (PI3K), which play roles in cell signaling and survival.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of triazolopyrimidine derivatives has revealed key structural features that influence their biological activity:

  • Presence of Oxo Groups : The keto groups at specific positions enhance binding affinity to target enzymes.
  • Aromatic Substituents : The phenyl groups contribute to hydrophobic interactions that stabilize enzyme-ligand complexes.
  • Amide Linkages : The amide functionality is crucial for maintaining bioactivity by facilitating hydrogen bonding with active site residues .

Case Studies and Research Findings

Several case studies have been published detailing the biological evaluation of triazolopyrimidine derivatives:

  • Antimicrobial Evaluation : A comprehensive study analyzed a series of related compounds and reported varying degrees of antimicrobial activity against a range of pathogens, establishing a benchmark for future derivative synthesis.
  • Antiparasitic Studies : Research focusing on Leishmania spp. highlighted the potential for these compounds as alternative treatments, particularly in cases resistant to conventional therapies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.